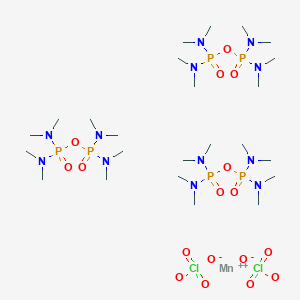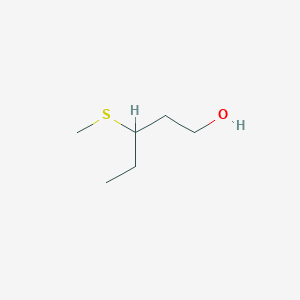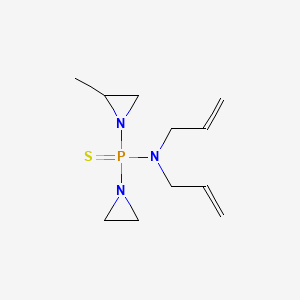
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate is an organic compound with a specific stereochemistry at the third carbon atom This compound is characterized by the presence of an amino group, an oxo group, and a 2-methylpropoxy group attached to a butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminobutanoic acid and 2-methylpropanol.
Esterification: The carboxylic acid group of 3-aminobutanoic acid is esterified with 2-methylpropanol in the presence of a strong acid catalyst like sulfuric acid to form the ester intermediate.
Oxidation: The ester intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the oxo group at the fourth carbon position.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, imides, or other nitrogen-containing derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like acyl chlorides, anhydrides, or alkyl halides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohol derivatives.
Substitution: Amides, imides, or other nitrogen-containing compounds.
Wissenschaftliche Forschungsanwendungen
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the oxo group can participate in redox reactions. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
(3S)-3-amino-4-(2-methylpropoxy)-4-hydroxybutanoate: Similar structure but with a hydroxyl group instead of an oxo group.
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanamide: Similar structure but with an amide group instead of an ester.
Uniqueness
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
45082-48-2 |
|---|---|
Molekularformel |
C8H14NO4- |
Molekulargewicht |
188.20 g/mol |
IUPAC-Name |
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate |
InChI |
InChI=1S/C8H15NO4/c1-5(2)4-13-8(12)6(9)3-7(10)11/h5-6H,3-4,9H2,1-2H3,(H,10,11)/p-1/t6-/m0/s1 |
InChI-Schlüssel |
KYDWLMOTNUUDAK-LURJTMIESA-M |
Isomerische SMILES |
CC(C)COC(=O)[C@H](CC(=O)[O-])N |
Kanonische SMILES |
CC(C)COC(=O)C(CC(=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-lambda~5~-phosphane](/img/structure/B14659523.png)


![Trimethyl[(trichlorogermyl)oxy]silane](/img/structure/B14659536.png)



![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione](/img/structure/B14659571.png)


![[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite](/img/structure/B14659593.png)

![3,5a,9-Trimethyl-3a,5,5a,9,9a,9b-hexahydronaphtho[1,2-b]furan-2,8(3h,4h)-dione](/img/structure/B14659612.png)

